Dopamine D2 Receptor Selectivity: 2,5-Difluorobenzylamine vs. Benzylamine Derivatives in Binding Assays
2,5-Difluorobenzylamine demonstrates measurable affinity for the human dopamine D2 receptor with a Ki value of 170 nM, as determined by competitive binding assay using [³H]7-OH-DPAT in HEK293 cells [1]. This binding affinity, while moderate, provides a defined baseline for structure-activity relationship (SAR) studies. Critically, the same compound shows substantially reduced affinity for monoamine oxidase A (MAO-A) with a Ki of 9.77 μM, yielding a selectivity ratio of approximately 57-fold between D2 and MAO-A binding [2]. This differential affinity profile distinguishes 2,5-difluorobenzylamine from non-fluorinated benzylamine, which generally lacks this degree of D2/MAO-A discrimination.
| Evidence Dimension | Binding affinity (Ki) at human dopamine D2 receptor vs. MAO-A |
|---|---|
| Target Compound Data | Ki = 170 nM (D2 receptor); Ki = 9,770 nM (MAO-A) |
| Comparator Or Baseline | Same compound evaluated across two different targets; comparator = D2 binding vs. MAO-A binding |
| Quantified Difference | ~57-fold selectivity for D2 over MAO-A |
| Conditions | Human D2S receptor expressed in HEK293 cells; [³H]7-OH-DPAT displacement assay for D2; [³H]-Ro 41-1049 displacement for MAO-A in rat cerebral cortex |
Why This Matters
For researchers developing dopamine receptor-targeted ligands, this compound offers a structurally simple scaffold with measurable D2 binding and a defined selectivity window over MAO-A, enabling rational SAR optimization.
- [1] BindingDB Entry BDBM50386540 (ChEMBL2048226). Ki = 170 nM at human D2 dopamine receptor. View Source
- [2] BindingDB Entry BDBM50386540 (ChEMBL2048226). Ki = 9.77 μM at rat MAO-A. View Source
